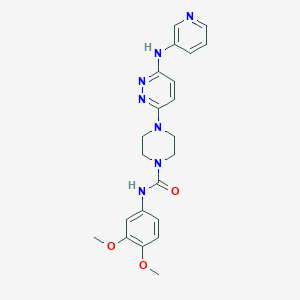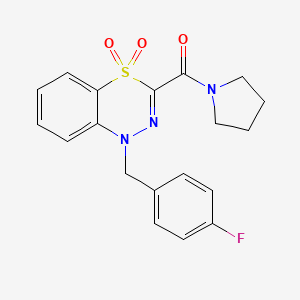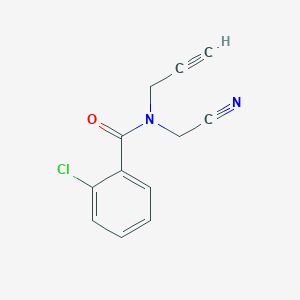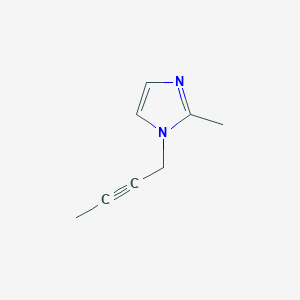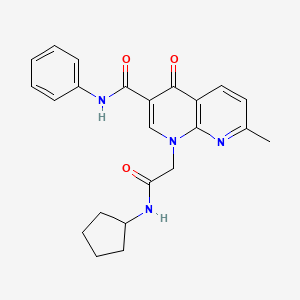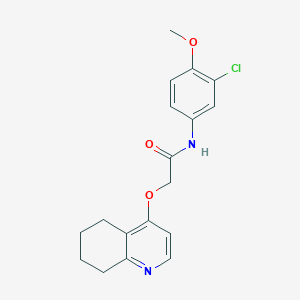
N-(3-chloro-4-methoxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, also known as TQ-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. TQ-A belongs to the class of quinoline derivatives and has shown promising results in preclinical studies for its anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
This study examines the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, focusing on compounds such as acetochlor and metolachlor. It highlights the metabolic pathways leading to the formation of potentially carcinogenic compounds through complex metabolic activation. The research provides insight into how similar compounds are metabolized and the role of specific cytochrome P450 isoforms in these processes (Coleman et al., 2000).
Structural Aspects of Amide Containing Isoquinoline Derivatives
This study explores the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. It discusses the formation of gels and crystalline solids upon treatment with different acids, indicating the potential for diverse applications in materials science and possibly in pharmaceutical formulations as well (Karmakar, Sarma, & Baruah, 2007).
Pyridine Derivatives as Insecticides
This research involves the synthesis and testing of pyridine derivatives against the cowpea aphid, highlighting the insecticidal activity of these compounds. It exemplifies the broader utility of such chemical structures in developing new insecticides, suggesting potential agricultural applications of related compounds (Bakhite et al., 2014).
Novel Synthesis Approaches
Several studies focus on the synthesis of quinoline and quinazolinone derivatives, demonstrating novel routes and methodologies for creating compounds with potential therapeutic activities. These works underscore the importance of synthetic chemistry in developing new molecules for various scientific and medical applications. For instance, the work on quinazolinyl acetamides explores their synthesis and evaluates their analgesic and anti-inflammatory activities, offering a glimpse into how similar compounds might be applied in medicinal chemistry (Alagarsamy et al., 2015).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-17-7-6-12(10-14(17)19)21-18(22)11-24-16-8-9-20-15-5-3-2-4-13(15)16/h6-10H,2-5,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZIEWAUKIAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C3CCCCC3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2832627.png)

![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2832629.png)
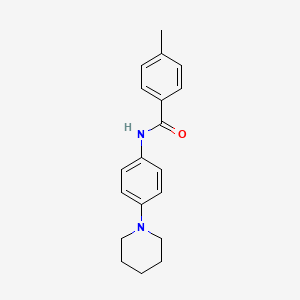
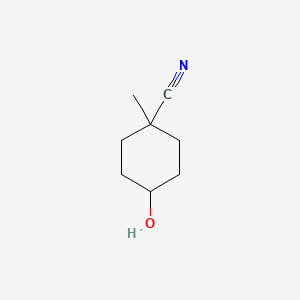
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2832636.png)
![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2832640.png)
